5-Nitrothiophene-3-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

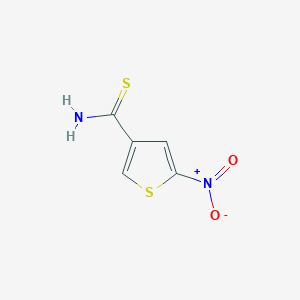

5-Nitrothiophene-3-carbothioamide is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 5-position and a carbothioamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to a reaction with thiocarbamide under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-3-carbothioamide often involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed:

Oxidation: Formation of nitrothiophene oxides.

Reduction: Formation of 5-aminothiophene-3-carbothioamide.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research Findings:

5-Nitrothiophene-3-carbothioamide has been shown to possess potent antibacterial properties. A study demonstrated that derivatives of nitrothiophene carboxamides exhibited strong activity against various pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by specific nitroreductases within bacterial cells, making these compounds effective prodrugs that are bactericidal in vitro and efficacious in animal models .

Case Study:

In a controlled study, a series of nitrothiophene derivatives were tested against multi-drug resistant strains. Results indicated significant growth inhibition, with some compounds showing synergistic effects when combined with conventional antibiotics.

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Klebsiella spp. | 16 µg/mL |

| This compound | Shigella spp. | 8 µg/mL |

Anticancer Properties

Research Findings:

The compound has also been investigated for its anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity .

Case Study:

A recent study evaluated the effects of this compound on MCF-7 cells, reporting an IC50 value of 15 µM after 48 hours of treatment, indicating a dose-dependent cytotoxic effect.

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 15 | Decreased cell viability |

| MCF-7 | - | Induced apoptosis |

Antileishmanial Activity

Research Findings:

Another area of application for this compound is its antileishmanial activity. A series of derivatives were synthesized and tested against Leishmania major, with one derivative showing an IC50 value of 11.2 µg/mL after 24 hours, significantly outperforming the standard drug Glucantime .

Case Study:

The methylimidazole-containing derivative was particularly noted for its effectiveness against the promastigote stage of Leishmania major, demonstrating more than four times the efficacy compared to traditional treatments .

| Compound Name | IC50 Value (µg/mL) | Comparison to Glucantime |

|---|---|---|

| Nitrothiophene derivative | 11.2 | >4 times more effective |

| Glucantime | 50 | - |

Mecanismo De Acción

The mechanism of action of 5-Nitrothiophene-3-carbothioamide involves its activation by bacterial nitroreductases, leading to the release of reactive nitrogen species such as nitric oxide. This process disrupts essential bacterial functions, making it an effective antibacterial agent. The compound targets specific bacterial enzymes and pathways, contributing to its bactericidal activity .

Comparación Con Compuestos Similares

- 5-Nitrothiophene-2-carboxamide

- 5-Nitrothiophene-3-carboxylic acid

- 5-Nitrothiophene-2-thiol

Comparison: 5-Nitrothiophene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other nitrothiophene derivatives, it exhibits enhanced antibacterial activity and different reactivity profiles, making it a valuable compound for various applications .

Propiedades

IUPAC Name |

5-nitrothiophene-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S2/c6-5(10)3-1-4(7(8)9)11-2-3/h1-2H,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSFJRVXNKFIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=S)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.